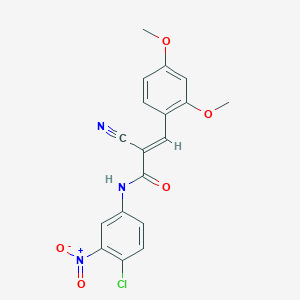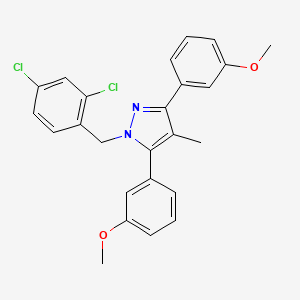![molecular formula C24H25N5O2S B10911261 (4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911261.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyrazolone core, and a morpholinopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of efficient catalysts and solvents, as well as precise control of reaction temperatures and times. The process is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism by which 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-{(E)-1-[(3-Morpholinopropyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(1,3-Benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(3-MORPHOLINOPROPYL)AMINO]METHYLIDENE}-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE apart from similar compounds is its unique combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25N5O2S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(3-morpholin-4-ylpropyliminomethyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H25N5O2S/c30-23-19(17-25-11-6-12-28-13-15-31-16-14-28)22(18-7-2-1-3-8-18)27-29(23)24-26-20-9-4-5-10-21(20)32-24/h1-5,7-10,17,27H,6,11-16H2 |
InChI Key |
MDQRYZWFJAFDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(5-chloro-2-methoxyphenyl)-5-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B10911190.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B10911200.png)
![N'-{(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B10911205.png)
![2-bromo-N'-[({[(E)-(2-hydroxyphenyl)methylidene]amino}oxy)acetyl]benzohydrazide](/img/structure/B10911215.png)
![Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-[(2-phenylpiperidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10911218.png)
![N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B10911223.png)
![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911229.png)
![N'-[(E)-thiophen-2-ylmethylidene]undecanehydrazide](/img/structure/B10911237.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10911246.png)
![3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10911250.png)


